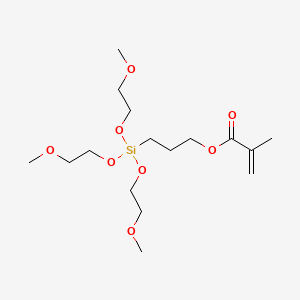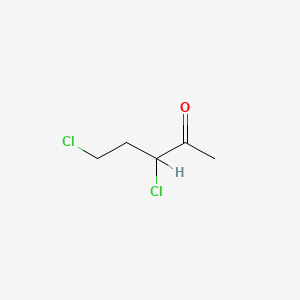
1,1-Diethoxyhexane
Overview
Description
1,1-Diethoxyhexane, also known as hexanal diethyl acetal, is an organic compound with the molecular formula C₁₀H₂₂O₂. It is a colorless liquid that is commonly used as a solvent and in organic synthesis. The compound is characterized by its two ethoxy groups attached to the first carbon of a hexane chain.
Preparation Methods
1,1-Diethoxyhexane can be synthesized through the acetalization of hexanal with ethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The general reaction is as follows:
Hexanal+2EthanolAcid Catalystthis compound+Water
In industrial settings, the production of this compound may involve continuous processes where hexanal and ethanol are fed into a reactor with an acid catalyst, and the product is continuously removed and purified.
Chemical Reactions Analysis
1,1-Diethoxyhexane undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid catalyst, this compound can be hydrolyzed back to hexanal and ethanol.
Oxidation: The compound can be oxidized to form hexanoic acid.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include acids for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as halides for substitution reactions.
Scientific Research Applications
1,1-Diethoxyhexane is used in various scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Solvent: Its properties make it suitable for use as a solvent in chemical reactions.
Flavor and Fragrance Industry: It is used as an intermediate in the production of flavors and fragrances.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 1,1-diethoxyhexane in chemical reactions typically involves the cleavage of the acetal bond under acidic conditions, leading to the formation of hexanal and ethanol. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
1,1-Diethoxyhexane is similar to other acetals such as 1,1-dimethoxyhexane and 1,1-diethoxybutane. its longer hexane chain distinguishes it from these compounds, affecting its physical properties and reactivity. For example:
1,1-Dimethoxyhexane: Has two methoxy groups instead of ethoxy groups, leading to different reactivity and boiling points.
1,1-Diethoxybutane: Has a shorter butane chain, affecting its solubility and boiling point.
These differences highlight the unique properties of this compound, making it suitable for specific applications where other acetals may not be as effective.
Properties
IUPAC Name |
1,1-diethoxyhexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2/c1-4-7-8-9-10(11-5-2)12-6-3/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHOMUCDFNTSEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052045 | |
| Record name | 1,1-Diethoxyhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3658-93-3 | |
| Record name | 1,1-Diethoxyhexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3658-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexane, 1,1-diethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003658933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexane, 1,1-diethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1-Diethoxyhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-diethoxyhexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.829 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1-Diethoxyhexane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT39HPH5MZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,1-Diethoxyhexane in food chemistry?
A1: this compound is a volatile organic compound identified as a significant contributor to the aroma profile of certain fruits and cured meats. In a study on Psidium guajava L. fruit (commonly known as guava), researchers identified this compound as one of the key components responsible for the fruit's characteristic sharp aroma []. Similarly, research on Toscano dry-cured ham revealed that the compound's presence increases steadily during the ripening process []. These findings highlight its potential as a marker for specific ripening stages in food production.
Q2: How was this compound identified in these studies?
A2: Both studies employed sophisticated analytical techniques to isolate and identify this compound within complex mixtures of volatile compounds. The guava study used a combination of Amberlite XAD-4 resin adsorption, K-D concentration, and dual capillary gas chromatography-mass spectrometry (GC-MS) coupled with temperature-programmed retention index analysis []. Similarly, the dry-cured ham research utilized GC-MS alongside multivariate statistical analysis methods like stepwise discriminant analysis, canonical discriminant analysis, and discriminant analysis to pinpoint this compound as a key volatile compound differentiating ripening stages [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















